4-Amino-2-bromo-5-fluoropyrimidine
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Overview
Description
4-Amino-2-bromo-5-fluoropyrimidine is a heterocyclic aromatic organic compound. It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of amino, bromo, and fluoro substituents on the pyrimidine ring imparts unique chemical and physical properties to this compound, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-bromo-5-fluoropyrimidine typically involves the introduction of amino, bromo, and fluoro groups onto the pyrimidine ring. One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a suitable pyrimidine precursor undergoes substitution reactions with appropriate reagents.
For example, the synthesis can start with 2,4-dichloro-5-fluoropyrimidine. The first step involves the substitution of the chlorine atom at position 4 with an amino group using ammonia or an amine under basic conditions. The second step involves the substitution of the chlorine atom at position 2 with a bromo group using a brominating agent such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-bromo-5-fluoropyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution (SNAr): The amino and bromo groups can be substituted with other nucleophiles under appropriate conditions.
Palladium-Catalyzed Coupling Reactions: The bromo group can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Ammonia or amines for amino substitution, N-bromosuccinimide (NBS) or bromine for bromo substitution.
Palladium-Catalyzed Coupling: Palladium catalysts, boronic acids, and suitable bases such as potassium carbonate.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Nitro and Amine Derivatives: Formed through oxidation and reduction reactions.
Scientific Research Applications
4-Amino-2-bromo-5-fluoropyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals and materials with specialized properties.
Mechanism of Action
The mechanism of action of 4-Amino-2-bromo-5-fluoropyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic function. The presence of the bromo and fluoro substituents can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-bromo-5-fluoropyrimidine
- 4-Amino-2-chloro-5-fluoropyrimidine
- 4-Amino-2-bromo-5-chloropyrimidine
Uniqueness
4-Amino-2-bromo-5-fluoropyrimidine is unique due to the specific combination of amino, bromo, and fluoro substituents on the pyrimidine ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the bromo and fluoro groups can enhance the compound’s stability and binding interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C4H3BrFN3 |
---|---|
Molecular Weight |
191.99 g/mol |
IUPAC Name |
2-bromo-5-fluoropyrimidin-4-amine |
InChI |
InChI=1S/C4H3BrFN3/c5-4-8-1-2(6)3(7)9-4/h1H,(H2,7,8,9) |
InChI Key |
AACLTQPPUDBJRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)Br)N)F |
Origin of Product |
United States |
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